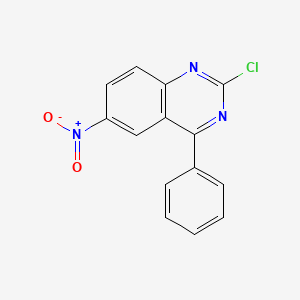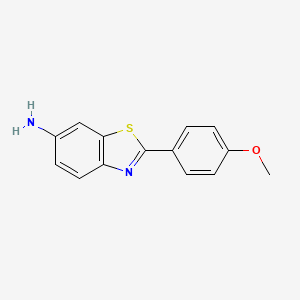
2-(4-Methoxyphenyl)benzothiazol-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)benzothiazol-6-ylamine is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzothiazole ring fused with a methoxyphenyl group and an amine group. It has a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)benzothiazol-6-ylamine typically involves the reaction of 2-mercaptoaniline with 4-methoxybenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)benzothiazol-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiazoles.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)benzothiazol-6-ylamine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)benzothiazol-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzothiazolamine, 4-methoxy-: Similar structure but with the methoxy group at a different position.
2-Benzothiazolamine, 6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)benzothiazol-6-ylamine is unique due to the specific positioning of the methoxy group and the amine group on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
53544-77-7 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-5-2-9(3-6-11)14-16-12-7-4-10(15)8-13(12)18-14/h2-8H,15H2,1H3 |
Clé InChI |
LMISAFRBGGHVQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


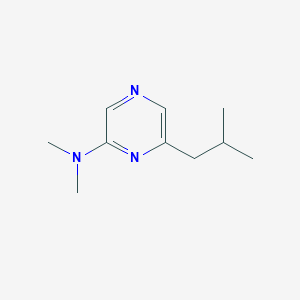

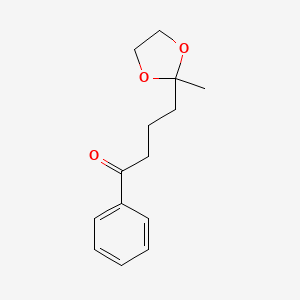
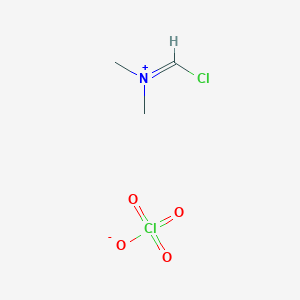

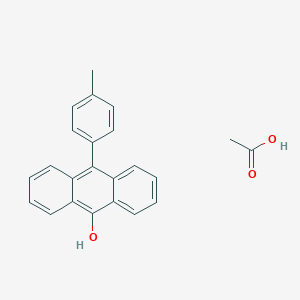
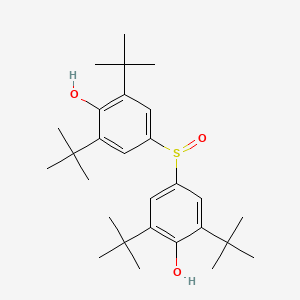
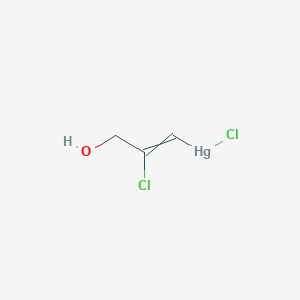
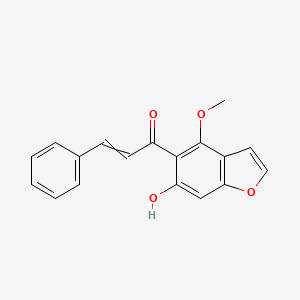
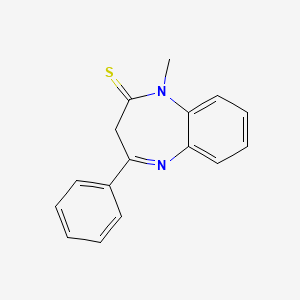
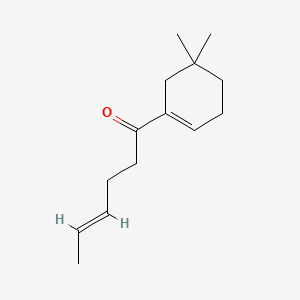
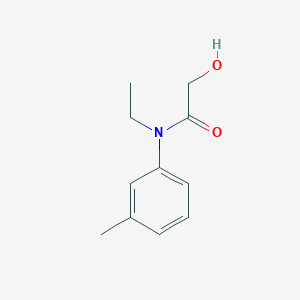
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
